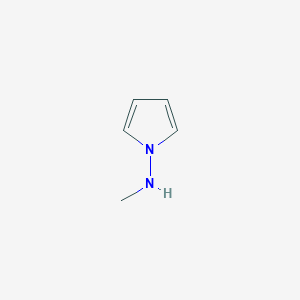

N-methyl-1H-pyrrol-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2 |

|---|---|

Molecular Weight |

96.13 g/mol |

IUPAC Name |

N-methylpyrrol-1-amine |

InChI |

InChI=1S/C5H8N2/c1-6-7-4-2-3-5-7/h2-6H,1H3 |

InChI Key |

XDBORIMSNLCXQK-UHFFFAOYSA-N |

Canonical SMILES |

CNN1C=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

N-methyl-1H-pyrrol-1-amine chemical structure and properties

Technical Monograph: -Methyl-1 -pyrrol-1-amine

Chemical Identity & Structural Analysis[1][2]

-Methyl-1Nomenclature & Identifiers

| Identifier Type | Value | Notes |

| IUPAC Name | Preferred IUPAC name | |

| Common Synonyms | 1-(Methylamino)pyrrole; | |

| CAS Registry Number | 110955-69-6 | Distinct from 1-aminopyrrole (765-39-9) |

| PubChem CID | 14232103 | |

| SMILES | CNNc1cccc1 | |

| Molecular Formula | ||

| Molecular Weight | 96.13 g/mol |

Structural Properties

The molecule features a pyrrole ring

-

Hybridization: The ring nitrogen is

hybridized to maintain aromaticity (6 -

Conformation: The

bond allows rotation, but the anti conformation is generally favored to minimize steric repulsion between the methyl group and the

Synthesis & Production

The primary synthetic route involves the Paal-Knorr condensation , utilizing methylhydrazine and a 1,4-dicarbonyl equivalent. This method is preferred for its regioselectivity, as the primary amino group of methylhydrazine is more nucleophilic than the secondary methylamino group.

Reaction Mechanism (Paal-Knorr)

The reaction proceeds via the attack of the primary amine of methylhydrazine on the 1,4-dicarbonyl (generated in situ from 2,5-dimethoxytetrahydrofuran), followed by cyclization and dehydration.

Figure 1: Synthetic pathway via Paal-Knorr condensation.

Experimental Protocol

Reagents:

-

2,5-Dimethoxytetrahydrofuran (1.0 equiv)

-

Methylhydrazine (1.1 equiv) [Caution: Toxic/Carcinogenic]

-

Acetic Acid (Glacial, solvent/catalyst)

Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and inert gas inlet (N2/Ar), dissolve 2,5-dimethoxytetrahydrofuran (13.2 g, 100 mmol) in glacial acetic acid (50 mL).

-

Addition: Add methylhydrazine (5.8 mL, 110 mmol) dropwise at room temperature. Note: Exothermic reaction.[1]

-

Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor consumption of starting material via TLC or GC-MS.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) and neutralize with saturated

or -

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

mL). Combine organic layers, dry over anhydrous -

Purification: Remove solvent under reduced pressure. Purify the residue via vacuum distillation (approx. 80–90°C at 10 mmHg) to yield a pale yellow oil.

Physicochemical Properties[2][3][4]

| Property | Value / Description |

| Physical State | Pale yellow liquid (darkens on air exposure) |

| Boiling Point | ~75–80°C (at 15 mmHg) [Estimated based on 1-aminopyrrole] |

| Solubility | Soluble in DCM, Ethanol, DMSO; Sparingly soluble in water |

| Stability | Air-sensitive (oxidation to azo/tetrazene species); Store under inert gas at 4°C |

| pKa | Estimated ~3.5 (Conjugate acid) – Less basic than methylhydrazine due to delocalization |

Reactivity Profile & Applications

The reactivity of

Nucleophilic Reactivity (Exocyclic Nitrogen)

The

-

Hydrazone Formation: Reacts with aldehydes/ketones to form

-pyrrolylhydrazones. -

Acylation: Reacts with acid chlorides/anhydrides to form

-methyl- -

Urea Formation: Reacts with isocyanates to yield urea derivatives.

Electrophilic Aromatic Substitution (Pyrrole Ring)

The

-

Substitution Sites: Typically occurs at the

-positions (C2/C5). If blocked, substitution occurs at

Figure 2: Reactivity map of this compound.

Applications in Drug Discovery

-

N-N Linked Heterocycles: Used as a building block for fused heterocyclic systems (e.g., pyrrolo[1,2-b]pyridazines) via condensation with 1,3-dielectrophiles.

-

Bioisosteres: The

-amino pyrrole scaffold serves as a bioisostere for indole or other nitrogen heterocycles in kinase inhibitors.

Safety & Handling

Hazard Classification (GHS):

-

Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin (Category 3).

-

Carcinogenicity: Suspected carcinogen (due to hydrazine moiety).

-

Flammability: Combustible liquid.

Handling Protocols:

-

Engineering Controls: Always handle inside a fume hood.

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container under nitrogen or argon at 2–8°C. Protect from light.

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste. Do not use bleach (risk of chloramine formation).

References

1-(Methylamino)pyrrole: Comprehensive Technical Guide on Properties, Synthesis, and Applications

Executive Summary

1-(Methylamino)pyrrole (IUPAC: N-methyl-1H-pyrrol-1-amine) is a highly specialized

This whitepaper provides an authoritative overview of its physicochemical properties (CAS: 110955-69-6, MW: 96.13 g/mol ) [1], details a self-validating synthetic protocol, and maps its applications in modern drug development.

Physicochemical Properties & Structural Analysis

Accurate structural characterization is paramount for downstream synthetic applications. The exocyclic

| Property | Value |

| IUPAC Name | This compound |

| Common Synonyms | 1-(methylamino)pyrrole; N-methylpyrrol-1-amine |

| CAS Number | 110955-69-6 |

| Molecular Formula | C₅H₈N₂ |

| Molecular Weight | 96.13 g/mol |

| Monoisotopic Mass | 96.06875 Da |

| XLogP3 (Lipophilicity) | 1.1 |

| Hydrogen Bond Donors | 1 (Exocyclic -NH) |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Synthetic Methodologies: The Clauson-Kaas Approach

The most robust and scalable method for synthesizing 1-(methylamino)pyrrole is the Clauson-Kaas pyrrole synthesis [2]. This method relies on the condensation of a primary amine with a masked dialdehyde.

Theoretical Background & Causality

In this synthesis, 2,5-dimethoxytetrahydrofuran acts as a stable, masked equivalent of succinaldehyde. When exposed to acidic conditions, the acetals hydrolyze to reveal the highly reactive dialdehyde. Methylhydrazine (

Causality of Regioselectivity: Methylhydrazine possesses both a primary (

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify intermediate success before proceeding to downstream applications.

-

Reagents: 2,5-Dimethoxytetrahydrofuran (1.0 equiv), Methylhydrazine (1.05 equiv), Glacial acetic acid (solvent/catalyst).

-

Step 1: Reagent Preparation & Initiation. In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dimethoxytetrahydrofuran in glacial acetic acid. Mechanism: Acetic acid serves a dual purpose as both the solvent and the acid catalyst required to unmask the dialdehyde.

-

Step 2: Controlled Condensation. Cool the mixture to 0°C using an ice bath. Add methylhydrazine dropwise over 30 minutes. Mechanism: Methylhydrazine is highly reactive. Dropwise addition at low temperatures prevents thermal runaway and suppresses the polymerization of the unmasked dialdehyde.

-

Step 3: Ring Closure and Aromatization. Heat the reaction mixture to reflux (approx. 110°C) for 2 to 4 hours. Mechanism: Elevated temperature drives the double dehydration process (loss of 2

) and the elimination of methanol (loss of 2 -

Step 4: Workup & Self-Validation. Cool to room temperature, neutralize carefully with aqueous

, and extract with ethyl acetate. Dry the organic layer over anhydrous -

Analytical Validation: Confirm the structure via

NMR (

Figure 1: Clauson-Kaas synthetic workflow for 1-(methylamino)pyrrole.

Applications in Drug Development

The unique

-

N-Heteroaryl-purin-6-amines: 1-(Methylamino)pyrrole is reacted with 6-chloropurine derivatives via nucleophilic aromatic substitution (

). The resulting -

Pyrrolobenzodiazepines: Through Bischler-Napieralski intramolecular cyclization, 1-(methylamino)pyrrole derivatives are converted into 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines. These restricted analogues are heavily investigated for their potent anti-inflammatory properties and CNS-modulating effects.

-

Nucleoside Analogs: The compound is utilized in the synthesis of pyrrole-modified nucleosides, which are screened for antiviral efficacy against targets like human cytomegalovirus (HCMV).

Figure 2: Pharmacological applications of 1-(methylamino)pyrrole derivatives.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 14232103, this compound." PubChem, [Link]

-

Beilstein Journal of Organic Chemistry. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein-Institut, [Link]

- Effland, R. C., et al. "N-substituted-4-pyrimidinamines and-pyrimidinediamines, a process for their preparation and their use as medicaments.

N-Methylpyrrole vs. N-Aminopyrrole: A Comparative Technical Guide

Topic: Difference between N-methylpyrrole and N-aminopyrrole derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Divergence, Synthetic Protocols, and Reactivity Profiles

Executive Summary

In heterocyclic chemistry, the substitution at the pyrrolic nitrogen dictates not only the physicochemical properties of the molecule but also its trajectory in complex synthesis. While

This guide analyzes the mechanistic divergence between these two derivatives, providing validated protocols for their synthesis and application in drug discovery and materials science.

Electronic and Structural Fundamentals

The core difference lies in the electronic influence of the substituent on the aromatic ring and the specific reactivity of the exocyclic nitrogen.

Electronic Effects

- -Methylpyrrole (+I Effect): The methyl group exerts a weak positive inductive effect (+I). It stabilizes the ring significantly against oxidation compared to the free pyrrole but introduces steric bulk that can twist polymer chains. It is chemically inert under most nucleophilic conditions.

-

-Aminopyrrole (Alpha-Effect & -I/+M Competition): The amino group is an electronic anomaly.

-

Inductive Withdrawal (-I): The electronegative nitrogen withdraws density through the

-bond. -

Mesomeric Donation (+M): The lone pair can donate into the ring.

-

The Alpha-Effect: Crucially, the repulsion between the lone pair on the pyrrole nitrogen and the lone pair on the exocyclic amino nitrogen raises the ground state energy. This makes

-aminopyrrole significantly more nucleophilic at the exocyclic nitrogen than standard amines, enabling the formation of aza-ylides and nitrenes.

-

Visualization of Electronic Divergence

Figure 1: Divergence in electronic properties.

Synthetic Methodologies

While

Protocol A: Electrophilic N-Amination (The HOSA Route)

Objective: Synthesis of 1-aminopyrrole using Hydroxylamine-O-sulfonic acid (HOSA). This is the industry-standard method for converting nitrogen heterocycles to their

Reagents:

-

Pyrrole (1.0 eq)

-

Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

-

KOH (Solid or 50% aq. solution)

-

Solvent: DMF or biphasic Ether/Water

Step-by-Step Workflow:

-

Preparation: Dissolve pyrrole in DMF at 0°C.

-

Base Addition: Add powdered KOH (5 eq) rapidly with vigorous stirring. The mixture will darken.

-

Amination: Add HOSA portion-wise over 30 minutes, maintaining temperature <10°C. Mechanism: HOSA generates an electrophilic species (structurally analogous to chloramine) that attacks the deprotonated pyrrole nitrogen.

-

Workup: Pour into ice water. Extract with Et₂O. The product is often unstable; immediate use or conversion to a hydrazone is recommended.

-

Validation:

-aminopyrroles are distinct in ¹H NMR by the presence of a broad singlet (NH₂) typically around

Protocol B: N-Methylation (Standard Control)

Objective: Synthesis of

Differential Reactivity Profiles

This section details where the two derivatives diverge in chemical behavior, critical for designing synthetic routes.

Lithiation and Directing Groups

-

-Methylpyrrole: Lithiation occurs exclusively at the

- -Aminopyrrole: The amino group (often protected as a dimethylamino or hydrazone) acts as a Directed Ortho Metalation (DoM) group. The exocyclic nitrogen coordinates the lithium, stabilizing the intermediate and allowing for cleaner substitution at the C2 position compared to the methyl analog [2].

Ring Transformations & Cycloadditions

This is the "killer application" for

-

Aza-Ylide Formation:

-aminopyrroles react with ketones to form hydrazones, or with alkynes to form aza-ylides. -

IEDDA Reactions:

-aminopyrroles participate in Inverse Electron Demand Diels-Alder reactions with electron-deficient azadienes (e.g., 1,3,5-triazines) to form fused heterocycles like pyrrolo[3,2-d]pyrimidines.[2][3]

Comparative Reactivity Diagram

Figure 2: Reactivity flowchart. Note the unique branches (Nitrene, IEDDA) available only to the N-amino derivative.

Materials Science & Medicinal Chemistry

Conducting Polymers

The choice between methyl and amino substituents drastically alters the polymer morphology.

| Feature | Poly( | Poly( |

| Conductivity | Low ( | Moderate. Can be improved by post-polymerization functionalization. |

| Stability | High.[4][5] Methyl group prevents N-H oxidation. | Moderate. The N-N bond is a site of potential oxidative cleavage. |

| Application | Passivation layers, hydrophobic coatings. | Biosensors. The -NH₂ group serves as a covalent anchor for enzymes or DNA [5]. |

Medicinal Chemistry Implications[6][7]

- -Methyl: Used to optimize Lipophilic Efficiency (LipE) . It removes a hydrogen bond donor (HBD) while retaining the acceptor (HBA) capacity of the aromatic system, often improving blood-brain barrier permeability.

- -Amino: Generally avoided in final drug candidates due to the hydrazine toxicity warning (hepatotoxicity/mutagenicity risks). However, it is invaluable as a transient group in the synthesis of pyrrolo-fused drugs (e.g., pyrrolopyridazines) before being cleaved or cyclized [6].

References

-

Gribble, G. W., et al. "Reactions of Indole with Hydroxylamine-O-sulfonic Acid." Journal of Organic Chemistry. Validated protocol for N-amination of electron-rich heterocycles.

- Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier.

-

Dang, Q., et al. "Inverse Electron Demand Diels-Alder Reactions of 2-Aminopyrroles." Journal of Organic Chemistry. Describes the unique cycloaddition pathways of amino-pyrroles.

-

Genies, E. M., et al. "Polypyrrole and poly N-methylpyrrole — An electrochemical study." Synthetic Metals.[6] Comparison of conductivity and steric effects.

-

Cosnier, S. "Biomolecule immobilization on electrode surfaces by entrapment or attachment to electrochemically polymerized films." Biosensors and Bioelectronics. Use of N-aminopyrrole for functionalizing sensors.

- Volochnyuk, D. M., et al. "N-Aminopyrroles: Versatile Building Blocks." Current Organic Chemistry. Review of synthetic utility and toxicity profiles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Four mechanisms in the reactions of 3-aminopyrrole with 1,3,5-triazines: inverse electron demand Diels-Alder cycloadditions vs S(N)Ar reactions via uncatalyzed and acid-catalyzed pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polypyrrole Derivatives: Preparation, Properties and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | PDF or Rental [articles.researchsolutions.com]

Electronic Properties of Hydrazine-Substituted Pyrroles: A Technical Guide

Executive Summary

Hydrazine-substituted pyrroles represent a distinct class of nitrogen-rich heterocycles where the electronic versatility of the hydrazine moiety (

This guide dissects the electronic architecture, synthesis, and application of these molecules, providing a causal link between molecular orbital interactions and observable physicochemical behaviors.

Electronic Architecture & Molecular Orbital Theory

The electronic behavior of hydrazine-substituted pyrroles is governed by the interaction between the pyrrole aromatic sextet and the hydrazine lone pairs. This interaction differs fundamentally based on the position of substitution.

N-Aminopyrrole (1-Aminopyrrole)

In N-aminopyrroles, the hydrazine moiety is directly fused to the pyrrole nitrogen.

-

The Conflict of Lone Pairs: The pyrrole nitrogen (

) is -

Orthogonality & The Alpha Effect: Steric repulsion between the ring hydrogens at positions 2 and 5 and the exocyclic hydrogens often forces the

bond to rotate, reducing conjugation between -

Electronic Consequence: The

acts as an electron-donating group (EDG) inductively, raising the HOMO energy of the pyrrole ring, making it more susceptible to oxidative polymerization or electrophilic attack.

C-Hydrazinopyrroles (Hydrazones)

Substitution at the carbon positions (C2 or C3) typically results in tautomeric instability.

-

Tautomerism: A free hydrazine group at C2 often tautomerizes to the imine (hydrazone) form to preserve the aromaticity of the pyrrole ring if conjugation allows.

-

Conjugation Extension: When derivatized as hydrazones (e.g., pyrrole-2-carbaldehyde hydrazone), the

-system extends from the pyrrole ring through the

BOPHY: The Rigidified Hybrid

The most electronically significant class is the BOPHY (Bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine) fluorophores.

-

Planarization: Unlike flexible hydrazones, BOPHY dyes are locked into a rigid plane by

chelation. -

LUMO Stabilization: The electron-deficient boron atoms lower the LUMO energy significantly without drastically altering the HOMO, resulting in high electron affinity and stability against oxidation.

Visualization of Electronic Interactions

The following diagram illustrates the structural classification and electronic flow within these systems.

Figure 1: Classification of hydrazine-substituted pyrroles and their dominant electronic characteristics.

Comparative Electronic Properties Data

The following table summarizes the key physicochemical metrics for the three primary classes.

| Property | N-Aminopyrrole | C-Hydrazone Pyrrole | BOPHY Dyes |

| Hybridization ( | |||

| HOMO Energy | High (-5.0 to -5.5 eV) | Moderate (-5.5 to -5.8 eV) | Low (-5.8 to -6.2 eV) |

| Band Gap ( | Large (UV absorbing) | Medium (Blue/Green absorbing) | Tunable (Green/Red emitting) |

| Fluorescence ( | Negligible (Quenched by rotation) | Low to Moderate | High ( |

| Redox Stability | Low (Prone to oxidation) | Moderate | High (Reversible reduction) |

| Dominant Effect | Alpha-Effect Nucleophilicity | Rigidification & ICT |

Experimental Protocols

Protocol A: Synthesis of 1-Aminopyrrole (N-Amination)

Rationale: Direct amination of pyrrole is difficult due to polymerization. The standard route uses O-mesitylenesulfonylhydroxylamine (MSH) or chloramine, but a safer, scalable method involves N-aminoating reagents.

Reagents: Pyrrole (1.0 eq), Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq), KOH (2.5 eq), DMF/Water.

-

Preparation: Dissolve KOH in water at

. Add pyrrole to the solution. -

Amination: Add HOSA portion-wise over 30 minutes, maintaining temperature

. Causality: Exothermic reaction; higher temps favor polymerization. -

Extraction: Stir for 1 hour, then extract with diethyl ether (

). -

Purification: Dry organic layer over

, concentrate in vacuo. Distill under reduced pressure (sensitive to air/light) to yield a colorless oil. -

Validation:

(CDCl

Protocol B: Synthesis of BOPHY Fluorophore

Rationale: This requires a double condensation of pyrrole-2-carbaldehyde with hydrazine, followed by boron chelation.

Reagents: Pyrrole-2-carbaldehyde (2.0 eq), Hydrazine hydrate (1.0 eq),

-

Condensation: Reflux pyrrole-2-carbaldehyde and hydrazine hydrate in ethanol for 2 hours. A yellow precipitate (the azine) forms.

-

Chelation: Dissolve the azine in dry dichloroethane (DCE). Add DIPEA, then add

dropwise at -

Reaction: Reflux for 2 hours. The solution turns fluorescent orange/red.

-

Workup: Wash with water, dry over MgSO

, and purify via silica gel chromatography (DCM/Hexane). -

Validation: UV-Vis

. Strong fluorescence under 365 nm lamp.

Applications in Drug Development & Materials[5]

Pharmaceutical Applications

Hydrazine-substituted pyrroles (specifically hydrazones) are potent Schiff Base pharmacophores.

-

Mechanism: The

moiety acts as a chelating agent for biologically relevant metal ions ( -

Target: Acetylcholinesterase (AChE) inhibition.[5] The pyrrole ring fits the hydrophobic pocket, while the hydrazine linker positions the phenyl/aryl group to interact with the peripheral anionic site.

Optoelectronics (BOPHY)

BOPHY dyes are superior to BODIPY in specific contexts due to their bis-boron structure.

-

Stokes Shift: BOPHYs often exhibit larger Stokes shifts than BODIPY, reducing self-absorption in solid-state lasers.

-

Sensors: The hydrazine bridge is sensitive to pH and specific analytes (e.g.,

ions), allowing for "turn-on" fluorescence sensing.

References

-

Synthesis and Properties of BOPHY Dyes

- Recent Advances in Highly Fluorescent Hydrazine-Inserted Pyrrole-Based Diboron-Anchoring Fluorophores.

- Source: ResearchG

-

Biological Activity of Pyrrole Hydrazones

- Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones.

- Source: PubMed Central (PMC)

-

Electrochemical Polymeriz

- Physical, Chemical, and Electrochemical Properties of Redox-Responsive Polybenzopyrrole.

- Source: PubMed Central (PMC)

-

BODIPY vs BOPHY Electronic Comparison

- BOPHYs versus BODIPYs: A comparison of their performance as effective multi-function organic dyes.

- Source: PubMed Central (PMC)

-

General Pyrrole Synthesis (Paal-Knorr/Hantzsch)

- Pyrrole Synthesis - Organic Chemistry Portal.

- Source: Organic Chemistry Portal

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. 15.5 Aromatic Heterocycles: Pyridine and Pyrrole - Organic Chemistry | OpenStax [openstax.org]

- 5. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

basicity and nucleophilicity of N-methyl-1-aminopyrrole

An In-depth Technical Guide on the Basicity and Nucleophilicity of N-methyl-1-aminopyrrole

Abstract

N-methyl-1-aminopyrrole is a unique heterocyclic compound featuring an aromatic pyrrole ring N-substituted with a methylamino group. This guide provides a comprehensive analysis of its anticipated basicity and nucleophilicity, properties crucial for its application in organic synthesis and drug development. Due to the scarcity of direct experimental data for this specific molecule, this paper establishes a theoretical framework based on its structural features—the aromaticity of the pyrrole nucleus, the electron-withdrawing nature of the pyrrole ring, and the presence of an exocyclic α-nucleophilic nitrogen atom. We predict that N-methyl-1-aminopyrrole is a weak base, with a pKaH significantly lower than typical alkylamines, but a potent nucleophile for its level of basicity, a phenomenon attributed to the "alpha effect." This guide furnishes detailed, field-proven experimental protocols for the synthesis of N-methyl-1-aminopyrrole and the empirical determination of its pKa and nucleophilicity parameters, enabling researchers to validate the theoretical predictions and fully characterize this versatile synthetic building block.

Introduction

Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry and natural products. The electronic properties of the pyrrole ring are finely tunable through substitution, which in turn modulates the molecule's reactivity. N-methyl-1-aminopyrrole presents a fascinating case study in which the lone pair of the ring nitrogen is integral to the 6π aromatic system, rendering it non-basic. In contrast, the exocyclic nitrogen of the N-methylamino group possesses a lone pair that is available for protonation and nucleophilic attack.

The critical questions addressed in this guide are:

-

How does the electron-withdrawing, aromatic pyrrole ring affect the basicity of the adjacent exocyclic N-methylamino group?

-

Does the presence of the ring nitrogen adjacent to the exocyclic nucleophilic nitrogen lead to an "alpha effect," enhancing its nucleophilicity beyond what would be predicted from its basicity alone?

Understanding these properties is paramount for predicting the behavior of N-methyl-1-aminopyrrole in chemical reactions, designing novel synthetic routes, and developing new molecular entities in drug discovery programs.

Theoretical Framework & Predictions

Electronic Structure and Locus of Reactivity

The structure of N-methyl-1-aminopyrrole involves two distinct nitrogen atoms. The endocyclic nitrogen (N-1) is sp²-hybridized, and its lone pair resides in a p-orbital, participating in the aromatic sextet of the pyrrole ring. Consequently, this nitrogen is essentially non-basic, as protonation would disrupt aromaticity, a highly unfavorable process. The conjugate acid of pyrrole itself is a strong acid with a pKa of approximately -3.8 to 0.4.[1]

The key reactive center is the exocyclic amino nitrogen. This nitrogen is sp³-hybridized and possesses a lone pair of electrons that is available to act as a Brønsted-Lowry base or a Lewis base (nucleophile). All subsequent discussions of basicity and nucleophilicity will refer to this exocyclic nitrogen.

Basicity Prediction

The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH); a higher pKaH value corresponds to a stronger base.[2] The basicity of the exocyclic nitrogen in N-methyl-1-aminopyrrole is influenced by two opposing factors:

-

Inductive Effect: The sp²-hybridized atoms of the pyrrole ring are more electronegative than sp³-hybridized carbons, leading to an electron-withdrawing inductive effect that de-stabilizes the positive charge on the conjugate acid, thereby decreasing basicity.

-

Neighboring Nitrogen: The molecule is a derivative of methylhydrazine. Hydrazines are generally less basic than their corresponding alkylamines due to the inductive effect of the adjacent nitrogen atom. For example, the pKaH of methylamine is ~10.6, while the pKaH for methylhydrazine is ~7.9.[3][4]

Given that the pyrrole ring is a significantly stronger electron-withdrawing group than an amino group, it is predicted that the pKaH of N-methyl-1-aminopyrrole will be substantially lower than that of methylhydrazine. A reasonable estimate would place its pKaH in the range of 4-6 . This would make it a significantly weaker base than simple alkylamines but more basic than aniline (pKaH ≈ 4.6).

Nucleophilicity Prediction

While nucleophilicity often correlates with basicity, significant deviations occur. One of the most notable is the alpha effect , which describes the enhanced nucleophilicity of an atom that has an adjacent atom with a lone pair of electrons.[5][6] Hydrazine and its derivatives are classic examples of alpha-effect nucleophiles, often exhibiting greater reactivity than amines of comparable basicity.[7][8]

The alpha effect is thought to arise from factors such as ground-state destabilization due to lone pair-lone pair repulsion or stabilization of the transition state.[9] In N-methyl-1-aminopyrrole, the exocyclic nucleophilic nitrogen is directly bonded to the endocyclic nitrogen, which possesses a lone pair (albeit one involved in aromaticity). This structural arrangement fits the criteria for the alpha effect.

Therefore, it is predicted that N-methyl-1-aminopyrrole will be a more potent nucleophile than its basicity would suggest . Its reactivity in nucleophilic substitution and addition reactions is expected to be significantly higher than other amines with a pKaH in the 4-6 range.

Experimental Determination Protocols

To validate the theoretical predictions, the following experimental workflows are proposed.

Synthesis of N-methyl-1-aminopyrrole

The most direct route to N-substituted aminopyrroles is the Clauson-Kaas reaction, which involves the condensation of 2,5-dimethoxytetrahydrofuran with a primary amine or hydrazine derivative under acidic conditions.[10][11]

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methylhydrazine (1.0 eq).

-

Reagent Addition: Add glacial acetic acid as the solvent. Add 2,5-dimethoxytetrahydrofuran (1.0-1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate). Carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Separate the layers and extract the aqueous layer two more times with the organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel or vacuum distillation to yield pure N-methyl-1-aminopyrrole.

Determination of Basicity (pKa Measurement)

Potentiometric titration is a robust and accurate method for determining the pKa of weak bases.[12][13][14] It involves monitoring the pH of a solution of the base as a strong acid is incrementally added.

Detailed Methodology:

-

Preparation: Prepare an aqueous solution of N-methyl-1-aminopyrrole of known concentration (e.g., 0.01 M). Calibrate a pH meter using standard buffers (pH 4.00, 7.00, 10.00).

-

Titration: Place the amine solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 °C) and stir continuously. Incrementally add a standardized solution of a strong acid (e.g., 0.1 M HCl) using a precision burette.

-

Data Collection: Record the pH value after each addition, ensuring the reading is stable before adding the next increment.

-

Analysis: Plot the recorded pH values against the volume of HCl added. The pKaH is the pH at the point where 50% of the amine has been neutralized (the half-equivalence point). This point can be found by first determining the equivalence point (the inflection point of the curve) and then reading the pH at half of that volume.

Alternatively, for compounds with a strong chromophore that changes upon protonation, UV-Vis spectrophotometry can be used.[15][16] This involves measuring the absorbance of the compound in a series of buffers of known pH and fitting the data to the Henderson-Hasselbalch equation.

Determination of Nucleophilicity (Kinetic Studies)

The Mayr-Patz equation (log k = sN(N + E)) provides a quantitative scale for nucleophilicity (N) and electrophilicity (E).[17] The nucleophilicity parameter N for N-methyl-1-aminopyrrole can be determined by measuring its rate of reaction with a series of well-characterized reference electrophiles (benzhydrylium ions) for which the E parameter is known.

Detailed Methodology:

-

Solution Preparation: Prepare solutions of N-methyl-1-aminopyrrole and a reference electrophile (e.g., a diarylcarbenium salt) in a dry solvent like acetonitrile.

-

Kinetic Measurement: The reaction rates are typically measured using stopped-flow spectroscopy. The decay of the colored benzhydrylium ion is monitored at its wavelength of maximum absorbance (λmax).

-

Rate Constant Calculation: By keeping the concentration of the nucleophile in large excess over the electrophile, pseudo-first-order kinetics are observed. The second-order rate constant (k₂) is determined from the slope of a plot of the observed rate constant (k_obs) versus the concentration of the nucleophile.

-

Parameter Determination: This process is repeated with several reference electrophiles of known E parameters. A plot of log(k₂) versus E yields a straight line. According to the Mayr equation, the x-intercept of this line is equal to -N, and the slope is the nucleophile-specific sensitivity parameter, sN.[17]

Anticipated Results and Discussion

The experimental data obtained from the protocols above will provide a definitive characterization of N-methyl-1-aminopyrrole's reactivity.

Basicity Data

The measured pKaH value is expected to fall within the predicted range of 4-6. A comparative table would place this result in the broader context of nitrogenous bases.

| Compound | Class | pKa of Conjugate Acid (pKaH) | Reference |

| Piperidine | Saturated Heterocycle | 11.1 | [2] |

| Methylamine | Primary Alkylamine | 10.6 | [2] |

| Methylhydrazine | Hydrazine Derivative | 7.9 | [3][4] |

| Pyridine | Aromatic Heterocycle | 5.2 | [2] |

| N-methyl-1-aminopyrrole | N-Aminopyrrole | ~4-6 (Predicted) | |

| Aniline | Arylamine | 4.6 | |

| Pyrrole | Aromatic Heterocycle | -3.8 | [1] |

Nucleophilicity Data

The Mayr nucleophilicity parameter, N, is anticipated to be significantly higher than that of other N-nucleophiles with similar basicity, confirming the presence of an alpha effect. For context, hydrazine (N = 13.46 in H₂O) is a much stronger nucleophile than ammonia (N = 9.48 in H₂O), despite having a lower pKaH.[8] A similar enhancement is expected for N-methyl-1-aminopyrrole relative to a hypothetical amine of pKaH ~5.

| Compound | pKaH | Solvent | Mayr N Parameter | Reference |

| Piperidine | 11.1 | H₂O | 18.10 | [7] |

| Hydrazine | 8.1 | H₂O | 13.46 | [8] |

| Methylamine | 10.6 | H₂O | 12.98 | [18] |

| Ammonia | 9.2 | H₂O | 9.48 | [8] |

| N-methyl-1-aminopyrrole | ~4-6 | CH₃CN | (Predicted High) |

Conclusion

N-methyl-1-aminopyrrole is a structurally intriguing molecule poised to exhibit dualistic reactivity. Theoretical analysis based on established principles of physical organic chemistry predicts that it is a weak base due to the potent electron-withdrawing nature of the N-pyrrole substituent. However, its structure also suggests the presence of an alpha effect, which is expected to elevate its nucleophilicity to a level that surpasses its basicity. This guide provides the necessary theoretical foundation and detailed, actionable experimental protocols for researchers to synthesize N-methyl-1-aminopyrrole and quantitatively measure its fundamental reactivity parameters. The validation of these predictions will solidify our understanding of this compound and enable its rational deployment in the synthesis of complex molecules and novel pharmaceutical agents.

References

-

PubChem. Methylhydrazine. National Center for Biotechnology Information.

-

Chemagination. How to measure pKa by UV-vis spectrophotometry.

-

Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.

-

ChemicalBook. Methylhydrazine CAS#: 60-34-4.

-

Galiano, S., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters.

-

BenchChem. An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.

-

ChemicalBook. 60-34-4(Methylhydrazine) Product Description.

-

ECHEMI. Is hydrazine a better nucleophile than ammonia?

-

ChemBK. Methylhydrazine and its salts.

-

Nigst, T. A., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry.

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

-

ChemBK. Methyl hydrazine.

-

Mayr, H. Mayr's Database Of Reactivity Parameters - Hydrazines, Hydroxylamines etc.

-

Mayr, H. Mayr's Database Of Reactivity Parameters - Start page.

-

University of California, Davis. UV-Vis Spectrometry, pKa of a dye.

-

Wikipedia. Alpha effect.

-

Chemistry Stack Exchange. Is there a general consensus on the causes of the alpha-effect?

-

Chemeurope.com. Alpha effect.

-

eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY.

-

ResearchGate. How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?

-

Mayr, H. Mayr's Database Of Reactivity Parameters: Nucleophiles.

-

Mayr, H. Mayr's Database Of Reactivity Parameters: N-Nucleophiles.

-

Mayr, H. Research Prof. H. Mayr.

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC.

-

Fasihi, J., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. MDPI.

-

Ess, D. H., & Houk, K. N. (2010). First-principles prediction of nucleophilicity parameters for pi nucleophiles: implications for mechanistic origin of Mayr's equation. PubMed.

-

Svatunek, D., et al. (2021). Predicting Solvent-Dependent Nucleophilicity Parameter with a Causal Structure Property Relationship. ChemRxiv.

-

Chemistry Stack Exchange. What is the pKaH of pyrrole?

-

Chem-Station. Clauson-Kaas Pyrrole Synthesis.

-

Kumar, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PMC.

-

Kumar, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals.

-

Van der Eycken, E., et al. (2007). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkat USA.

-

Ess, D. H., & Houk, K. N. (2010). First-Principles Prediction of Nucleophilicity Parameters for π Nucleophiles: Implications for Mechanistic Origin of Mayr's Equation. ResearchGate.

-

Kang, Y. K., et al. (2022). Holistic Prediction of Nucleophilicity and Electrophilicity Based on a Machine Learning Approach. ChemRxiv.

-

ResearchGate. Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and...

-

Orgo Made Simple. pKa Values of Common Bases.

-

Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.

-

Popiołek, Ł. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC.

-

Williams, R. pKa Data Compiled by R. Williams.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 60-34-4 CAS MSDS (Methylhydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Alpha effect - Wikipedia [en.wikipedia.org]

- 6. Alpha_effect [chemeurope.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research Prof. H. Mayr [cup.uni-muenchen.de]

- 18. pubs.acs.org [pubs.acs.org]

Literature Review & Technical Guide: Synthesis and Reactivity of 1,1-Disubstituted Hydrazine Pyrroles

Executive Summary

The intersection of hydrazine chemistry and pyrrole synthesis has unlocked access to highly functionalized N-aminopyrroles and complex indole/pyrrole architectures. 1,1-Disubstituted hydrazine pyrroles—characterized by an N–N bond where one nitrogen is embedded in the aromatic pyrrole ring and the other is exocyclic—serve as critical scaffolds in pharmaceuticals, agrochemicals, and materials science.

As a Senior Application Scientist, I have observed that the primary failure mode in the synthesis and utilization of these compounds is the premature cleavage of the sensitive N–N bond or poor regiocontrol during cyclization. This technical whitepaper synthesizes the mechanistic causality, field-proven protocols, and advanced reactivity of these systems, focusing on Titanium-catalyzed hydrohydrazination and Clauson-Kaas condensations.

Mechanistic Pathways & Causality

Titanium-Catalyzed Hydrohydrazination

Historically, the direct addition of 1,1-disubstituted hydrazines to alkynes was challenging due to the poor nucleophilicity of the substituted nitrogen and competing side reactions. However, early transition metals, specifically Titanium(IV) complexes (e.g., Ti(NMe2)2(dpma)), exhibit high oxophilicity and effectively coordinate with hydrazines[1].

The Ti-catalyst lowers the activation barrier for the addition to alkynes, forming a stable hydrazido(2–) intermediate that prevents uncatalyzed decomposition[2]. This intermediate subsequently forms a hydrazone, which can undergo a Fischer-type cyclization in the presence of a Lewis acid (like ZnCl2) to yield substituted pyrroles or indoles[2]. The causality here is rooted in the metal's ability to electronically activate the alkyne while simultaneously organizing the hydrazine for a highly regioselective (often anti-Markovnikov) attack[1].

Caption: Catalytic cycle of Ti-catalyzed hydrohydrazination and Fischer cyclization.

Clauson-Kaas and Paal-Knorr Condensations

For the direct synthesis of 1-aminopyrroles (where the pyrrole nitrogen is part of the hydrazine moiety), the condensation of 1,1-disubstituted hydrazines with 1,4-dicarbonyls is the gold standard[3].

The Clauson-Kaas modification utilizes 2,5-dimethoxytetrahydrofuran as a stable 1,4-dicarbonyl surrogate[4]. This is mechanistically superior for sensitive hydrazines because it avoids the highly acidic conditions of the traditional Paal-Knorr reaction, which can lead to N–N bond cleavage or premature degradation of the hydrazine[4]. The reaction proceeds via a bis-hemiaminal intermediate, followed by dual dehydration to establish the aromatic pyrrole system.

Caption: Clauson-Kaas mechanistic pathway for 1-aminopyrrole synthesis.

Data Presentation: Comparative Synthetic Methodologies

To optimize synthetic route selection, the following table summarizes the quantitative performance and strategic advantages of the primary methodologies used to construct 1,1-disubstituted hydrazine pyrroles.

| Methodology | Catalyst / Reagents | Substrate Scope | Typical Yields | Key Strategic Advantage |

| Ti-Hydrohydrazination | Ti(NMe2)2(dpma) | Alkynes + Hydrazines | 70–95% | High regioselectivity (anti-Markovnikov); one-pot tandem cyclization potential[1]. |

| Clauson-Kaas | Acetic Acid (reflux) | 2,5-Dimethoxytetrahydrofuran | 60–90% | Mild unmasking of dicarbonyl; highly scalable; prevents N-N cleavage[4]. |

| Paal-Knorr | TsOH or HCl | 1,4-Diketones | 50–85% | Direct use of dicarbonyls; broad functional group tolerance for highly substituted pyrroles[3]. |

Experimental Protocols: Self-Validating Workflows

A robust protocol must be a self-validating system. The following methodologies incorporate internal checks to ensure mechanistic fidelity at each step.

Protocol A: Synthesis of 1-Aminopyrrole via Clauson-Kaas

-

Reagent Preparation : Dissolve the 1,1-disubstituted hydrazine (1.0 equiv) in glacial acetic acid to achieve a 0.5 M concentration.

-

Causality: Acetic acid serves as both the solvent and the mild acid catalyst required to unmask the 1,4-dicarbonyl from the furan surrogate[4].

-

-

Condensation : Add 2,5-dimethoxytetrahydrofuran (1.05 equiv) dropwise at room temperature. Heat the mixture to 90 °C for 2 hours.

-

Validation Check: The reaction mixture will transition from clear to a deep amber color. TLC (Hexanes/EtOAc 4:1) should indicate the complete consumption of the hydrazine (ninhydrin stain negative) and the appearance of a highly UV-active pyrrole spot[4].

-

-

Workup & Isolation : Cool to room temperature, and neutralize carefully with saturated aqueous Na2CO3 until the aqueous layer reaches pH ~8. Extract with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Spectroscopic Validation : ^1^H NMR (CDCl3) must reveal characteristic pyrrole aromatic protons as two distinct triplets (or multiplets) around δ 5.8–6.0 and 6.6 ppm, confirming successful aromatization[5].

Protocol B: Titanium-Catalyzed Hydrohydrazination & Fischer Cyclization

-

Catalyst Loading : In a nitrogen-filled glovebox, charge a Schlenk flask with Ti(NMe2)2(dpma) (5 mol%) and anhydrous toluene (0.2 M)[2].

-

Causality: Strict anhydrous and anaerobic conditions are mandatory as the Ti(IV) hydrazido(2–) intermediates are highly sensitive to protonolysis by ambient moisture[2].

-

-

Reaction Execution : Add the terminal alkyne (1.0 equiv) and 1,1-disubstituted hydrazine (1.1 equiv). Seal the flask, remove it from the glovebox, and stir at 65 °C for 12 hours[1].

-

Tandem Cyclization : Cool the mixture to room temperature. Add anhydrous ZnCl2 (1.2 equiv) under a positive stream of nitrogen and heat to 100 °C for an additional 6 hours to induce Fischer cyclization[2].

-

Validation Check : Quench with saturated aqueous NaHCO3. Extract with ethyl acetate. GC-MS analysis should confirm the disappearance of the hydrazone intermediate mass and the emergence of the target indole/pyrrole product mass[2].

Advanced Reactivity: Diels-Alder and Nitrene Extrusion

Beyond their utility as stable heterocycles, highly substituted 1-aminopyrrole systems act as potent, electron-rich dienes. They readily undergo thermal Diels-Alder cycloadditions with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate, DMAD)[3].

A fascinating mechanistic feature of this reaction is the subsequent nitrene (or diazene) extrusion process[3]. Once the transient bicyclic intermediate is formed, the thermodynamic driving force to regain aromaticity causes the expulsion of the N-amino group. This directly results in the formation of a highly substituted benzene or isoquinolone derivative[3]. This three-component coupling approach (Fischer carbene + enyne hydrazone + alkyne) is vastly superior to traditional methods as it circumvents the need for unstable o-quinone dimethide activation, providing an operationally simple method for the synthesis of complex aromatic systems[3].

References

-

[5] ChemicalBook. 1-AMINOPYRROLE | 765-39-9. Source: chemicalbook.com. 5

-

[1] Odom, A. L., et al. Intermolecular Alkyne Hydroaminations Involving 1,1-Disubstituted Hydrazines. Source: researchgate.net. 1

-

[2] Odom Research Group. Hydrohydrazination and Iminohydrazination. Source: msu.edu. 2

-

[3] National Institutes of Health (PMC). Synthesis of highly substituted benzene ring systems through three-component coupling of enyne imines, Fischer carbene complexes, and electron-deficient alkynes. Source: nih.gov. 3

-

[4] American Chemical Society. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Source: acs.org. 4

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydrohydrazination and Iminohydrazination - Department of Chemistry [chemistry.msu.edu]

- 3. Synthesis of highly substituted benzene ring systems through three-component coupling of enyne imines, Fischer carbene complexes, and electron-deficient alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemicalbook.com [chemicalbook.com]

Technical Guide: IUPAC Nomenclature and Synthetic Logic for N-Amino Pyrrole Derivatives

Introduction: The N-Amino Pyrrole Moiety

In modern drug discovery, the N-amino pyrrole scaffold (systematically, pyrrol-1-amine ) represents a critical structural motif. Unlike C-substituted pyrroles, which are ubiquitous in natural products (e.g., heme, chlorophyll), N-amino derivatives are primarily synthetic constructs utilized to introduce hydrogen bond donors/acceptors in specific vectors or to serve as precursors for fused heterocycles like pyrrolo[2,3-d]pyrimidines.

This guide addresses the frequent nomenclature conflicts arising between "hydrazine" and "pyrrole" parent structures and provides a validated synthetic and analytical framework for these derivatives.

IUPAC Nomenclature Logic

The naming of N-amino pyrroles often confuses researchers because the structure contains two potential parent hydrides: hydrazine (

The Core Rule: Hierarchy of Parent Structures

According to the IUPAC Blue Book (P-25 and P-68) , when a nitrogenous heterocycle is attached to a hydrazine moiety, the heterocycle is generally preferred as the parent component unless the hydrazine chain contains a higher-priority functional group (like a carboxylic acid) that cannot be expressed as a suffix on the ring.

The Decision Logic:

-

Principal Functional Group (PFG): Does the molecule contain a group with higher priority than the amine (e.g., -COOH, -CN)?

-

If Yes: The parent is the structure bearing the PFG.

-

If No: The nitrogen heterocycle (pyrrole) is the senior parent.

-

-

Numbering: The nitrogen atom of the pyrrole ring is position 1 . Consequently, the amino group attached to it is at position 1 .

Validated Naming Examples

| Structure Type | Common/Incorrect Name | Preferred IUPAC Name (PIN) | Reasoning |

| Basic Core | N-aminopyrrole | Pyrrol-1-amine | Pyrrole is the parent; amine is the suffix/substituent. |

| Substituted | 1-amino-2,5-dimethylpyrrole | 2,5-Dimethylpyrrol-1-amine | Substituents on the ring are numbered based on the heteroatom (1). |

| Complex | N-(pyrrole-1-yl)acetamide | N-(Pyrrol-1-yl)acetamide | Amide is the PFG; pyrrole is a substituent on the nitrogen. |

| Hydrazine Priority | 2-(1-pyrrolyl)hydrazine | 1-(Pyrrol-1-yl)hydrazine | (Rare) Used if hydrazine is defined as the parent for specific indexing. |

Nomenclature Decision Tree (DOT Visualization)

Figure 1: Logical flow for determining the Preferred IUPAC Name (PIN) for N-amino pyrrole derivatives based on substituent priority.

Synthetic Protocols & Causality

To synthesize pyrrol-1-amines reliably, one must avoid the formation of the thermodynamically stable C-substituted isomers. The most robust method involves the Paal-Knorr condensation using hydrazine hydrate or substituted hydrazines.

Protocol: Modified Paal-Knorr Synthesis

This protocol is favored for its atom economy and avoidance of metal catalysts.

Reagents:

-

1,4-Dicarbonyl compound (e.g., hexane-2,5-dione for 2,5-dimethylpyrrole core).

-

Hydrazine hydrate (

) or Alkylhydrazine. -

Catalyst: Acetic acid (AcOH) or p-TsOH (catalytic).

-

Solvent: Ethanol or Toluene.

Step-by-Step Methodology:

-

Activation: Dissolve the 1,4-diketone (1.0 eq) in Ethanol. Add catalytic AcOH (0.1 eq). Causality: Acid catalysis activates the carbonyl carbons, making them more electrophilic for the weak hydrazine nucleophile.

-

Condensation: Add Hydrazine hydrate (1.2 eq) dropwise at 0°C. Causality: Low temperature prevents uncontrolled polymerization or double-condensation.

-

Cyclization: Reflux the mixture for 2–4 hours. The reaction proceeds via a hemiaminal intermediate, followed by dehydration.[1]

-

Workup: Evaporate solvent. Partition residue between EtOAc and Water. The N-amino pyrrole is typically in the organic phase.

-

Purification: Recrystallization or Column Chromatography (Silica, Hexane/EtOAc). Note: N-amino pyrroles can be light-sensitive; store in amber vials.

Synthetic Pathway Diagram (DOT Visualization)

Figure 2: Mechanistic pathway of the Paal-Knorr synthesis adapted for N-aminopyrroles.

Structural Validation (Self-Validating System)

Trustworthiness in chemical reporting requires rigorous structural confirmation. For N-amino pyrroles, standard 1H NMR is often insufficient due to the quadrupole moment of Nitrogen.

Diagnostic Criteria:

-

1H NMR (DMSO-d6): The

protons typically appear as a broad singlet between -

15N NMR / HMBC: This is the gold standard. You should observe a correlation between the pyrrole ring protons (positions 2/5) and the pyrrole nitrogen (N1). Crucially, the amino nitrogen (N-amino) will show a distinct chemical shift upfield relative to the ring nitrogen.

-

Mass Spectrometry: A characteristic fragmentation pattern often shows the loss of the amino group (

) or the hydrazine fragment (

Therapeutic Relevance

N-amino pyrroles are not merely academic curiosities; they serve as bio-isosteres and pharmacophores in antifungal and antimicrobial research.

| Therapeutic Class | Mechanism of Action | Key Structural Feature | Reference |

| Antifungal | Inhibition of ergosterol synthesis (putative) | Diguanidino-1-methyl-2,5-diaryl-1H-pyrrole | [1] |

| Kinase Inhibitor | ATP-binding pocket competition | Fused pyrrolo[2,3-d]pyrimidines | [2] |

| Antitubercular | InhA inhibition | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide | [3] |

References

-

Jana, G. H., et al. "Synthesis and antifungal activity of diguanidino-1-methyl-2,5-diaryl-1H-pyrroles."[2] Bioorganic & Medicinal Chemistry Letters, 2005. Link

-

Gangjee, A., et al. "Synthesis and biological activities of pyrrolo[2,3-d]pyrimidines."[2] Journal of Medicinal Chemistry, 2008. Link

-

Raimondi, M. V., et al. "Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential."[2] Molecules, 2023.[3][4] Link

-

IUPAC. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book)." Royal Society of Chemistry, 2014. Link

-

Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[1] Journal of Organic Chemistry, 1991. Link

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity [mdpi.com]

Solvation Dynamics and Experimental Solubility Profiling of N-Methyl-1H-pyrrol-1-amine in Organic Solvents

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

In the landscape of early-phase drug development and complex heterocyclic synthesis, the solvation behavior of highly functionalized intermediates dictates the success of reaction kinetics, purification, and downstream formulation. N-methyl-1H-pyrrol-1-amine (CAS: 110955-69-6) is a specialized hydrazine-derivative building block featuring a

This whitepaper provides a rigorous, mechanistically grounded guide to understanding, predicting, and experimentally validating the solubility of this compound in various organic solvents. By bridging thermodynamic principles with field-proven analytical protocols, this guide serves as an authoritative framework for researchers handling air-sensitive, polarizable amines.

Molecular Architecture & Solvation Thermodynamics

To predict how this compound behaves in solution, we must first deconstruct its molecular architecture. The compound possesses a unique electronic environment due to the N–N bond (the

According to the , the molecule exhibits a calculated XLogP3 of 1.1. This indicates a moderate lipophilicity driven by the aromatic pyrrole ring, balanced by the strong hydrogen-bonding capacity of the secondary amine.

Table 1: Physicochemical Parameters Dictating Solvation

| Descriptor | Value | Solvation Impact |

| Molecular Weight | 96.13 g/mol | Small molecular volume facilitates rapid cavity formation in solvent networks, increasing dissolution entropy. |

| XLogP3 | 1.1 | Favors partitioning into moderately polar to non-polar organic solvents over purely aqueous systems. |

| Topological Polar Surface Area | 17.0 Ų | Low TPSA suggests excellent membrane permeability and high solubility in aprotic organic media. |

| H-Bond Donors | 1 | The -NH-CH₃ group allows strong interactions with H-bond accepting solvents (e.g., DMSO, Acetone). |

| H-Bond Acceptors | 2 | The amine and pyrrole nitrogens facilitate solvation in protic solvents (e.g., Alcohols). |

Predictive Solubility Matrix

Based on extrapolated from structural analogs like 1-aminopyrrole, the solvation of this compound is highly dependent on matching dispersion forces (

Table 2: Empirical Solubility Matrix in Organic Solvents

| Solvent Class | Representative Solvent | Dielectric Constant ( | Expected Solubility | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 mg/mL (Miscible) | Optimal dipole alignment; strong H-bond acceptance stabilizes the exocyclic amine. |

| Polar Protic | Methanol (MeOH) | 32.7 | > 50 mg/mL | Dual donor/acceptor stabilization; effectively disrupts solute-solute H-bonding networks. |

| Halogenated | Dichloromethane (DCM) | 8.9 | > 50 mg/mL | Excellent dispersion force matching with the polarizable pyrrole |

| Non-Polar Aliphatic | n-Hexane | 1.9 | < 5 mg/mL | Poor polarity match; inability to overcome the enthalpy of solute-solute polar interactions. |

Methodological Rigor: The Inert Shake-Flask Protocol

Kinetic solubility methods (like solvent-shift assays) are prone to supersaturation artifacts. For rigorous drug development, thermodynamic solubility is the gold standard. The following protocol is adapted from the core principles of , optimized specifically for volatile, air-sensitive organic amines.

Causality in Experimental Design

-

Why Argon Sparging? Pyrroles, especially those with electron-donating amino groups, are highly susceptible to photo-oxidation and auto-oxidation. Dissolved oxygen in organic solvents will degrade the analyte over a 48-hour equilibration period, yielding false quantitative data.

-

Why PTFE Filters? Nylon or cellulose filters contain amide and hydroxyl groups that hydrogen-bond with the N-methylamino group, causing adsorptive loss of the analyte. Hydrophobic Polytetrafluoroethylene (PTFE) ensures 100% recovery of the dissolved compound.

Step-by-Step Protocol

-

Solvent Preparation: Degas the selected organic solvents (e.g., DCM, MeOH) by sparging with high-purity Argon for 15 minutes.

-

Saturation: In a 5 mL amber glass vial (to prevent UV-induced radical degradation), add 2.0 mL of the degassed solvent. Introduce this compound incrementally until a persistent, undissolved second phase (solid or immiscible liquid droplet) remains.

-

Isothermal Equilibration: Purge the vial headspace with Argon, seal tightly with a PTFE-lined cap, and agitate at 300 RPM in an orbital shaker at exactly 25.0 ± 0.1 °C for 48 hours.

-

Phase Separation: Transfer the mixture to a microcentrifuge tube under inert atmosphere. Centrifuge at 10,000

g for 15 minutes to pellet the undissolved excess. -

Filtration: Draw the supernatant using a glass syringe and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Workflow Visualization

Thermodynamic shake-flask workflow with integrated mass-balance self-validation.

Analytical Quantification & Self-Validating Systems

To ensure absolute trustworthiness, the experimental protocol must be a self-validating system . Solubility data is only as reliable as the proof that the compound remained intact during the assay.

RP-HPLC-UV Analysis

Dilute the filtered supernatant 1:100 in the mobile phase to prevent column overloading. Analyze via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. Because the molecule lacks extended conjugated chromophores beyond the single pyrrole ring, UV detection should be monitored at lower wavelengths (

The Mass-Balance & Integrity Check (Self-Validation)

-

Mass Balance: The undissolved pellet recovered post-centrifugation is dried under a gentle stream of nitrogen and weighed. The sum of the dissolved mass (quantified via HPLC) and the recovered solid mass must equal the initial input mass within a 98–102% recovery window. A failure here indicates volatility losses or chemical degradation.

-

Chemical Integrity: A fraction of the recovered pellet is dissolved in deuterated solvent (e.g., DMSO-

) and subjected to

Strategic Implications for Drug Development

Understanding the precise solubility of this compound empowers synthetic chemists to optimize downstream workflows:

-

Reaction Engineering: High solubility in DCM and THF makes these solvents ideal for utilizing the amine in nucleophilic substitution reactions or Buchwald-Hartwig cross-couplings.

-

Anti-Solvent Crystallization: Because the compound exhibits high solubility in polar aprotic solvents but low solubility in aliphatic hydrocarbons (Table 2), a binary solvent system (e.g., dissolving in minimal Ethyl Acetate and precipitating with n-Hexane) is highly effective for purification without the need for resource-heavy column chromatography.

References

-

Title: this compound | C5H8N2 | CID 14232103 Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

-

Title: Test No. 105: Water Solubility (Shake-Flask Method Principles) Source: OECD iLibrary, Guidelines for the Testing of Chemicals URL: [Link]

-

Title: Hansen Solubility Parameters: A User's Handbook Source: Hansen Solubility URL: [Link]

Unlocking the Potential of N-Aminopyrrole Scaffolds in Modern Drug Discovery and Skeletal Editing

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The N-aminopyrrole scaffold (1H-pyrrol-1-amine) has historically been viewed as a niche heterocyclic building block. However, recent advances in skeletal editing, transition-metal catalysis, and antiviral drug development have thrust this molecule into the spotlight. Characterized by an electron-rich aromatic ring coupled with a highly reactive, dual-natured (nucleophilic/electrophilic) N-amino group, N-aminopyrroles serve as critical linchpins for synthesizing complex polyazacyclic frameworks[1]. This technical guide explores the biological activity of N-aminopyrrole derivatives, details their role in the synthesis of blockbuster therapeutics like Remdesivir, and provides validated, step-by-step protocols for harnessing their unique reactivity.

The Chemical Anatomy and Reactivity Profile

N-aminopyrrole is uniquely positioned in heterocyclic chemistry. The presence of the N-NH₂ bond allows it to participate in reactions that standard pyrroles cannot. The amino group activates the otherwise poorly reactive pyrrole diene, enabling it to act as a highly reactive participant in Diels-Alder cycloadditions. When reacted with dienophiles, N-aminopyrroles form bridged cycloadducts that subsequently eliminate a nitrene equivalent to yield heavily substituted aromatic products—a methodology famously utilized in the total synthesis of the antimicrobial natural product Juncusol.

Furthermore, the N-amino group serves as an ideal directing group and reactive handle for skeletal editing [2]. By leveraging the N-NH₂ bond, chemists can execute nitrogen atom insertions or dual C-H activations to rapidly expand the pyrrole into bicyclic systems, such as pyrrolopyridazines and pyrrolotriazines, which are highly prized in medicinal chemistry for their bioisosteric resemblance to purine bases[3].

Biological Activity Spectrum of N-Aminopyrrole Derivatives

The biological utility of N-aminopyrroles is primarily realized through their annulated derivatives. By locking the pyrrole into a rigid bicyclic framework, researchers can precisely tune the molecule's interaction with biological targets, particularly kinases and viral polymerases.

Quantitative Target Profile

| Scaffold / Derivative | Primary Therapeutic Area | Mechanism of Action / Target | Key Example / Application |

| Pyrrolo[2,1-f][1,2,4]triazine | Antiviral | Inhibition of RNA-dependent RNA polymerase (RdRp) | Remdesivir[4] |

| Pyrrolopyridazine | Oncology / Immunology | Kinase inhibition (e.g., IRAK4) | Experimental Therapeutics[5] |

| Axially Chiral N-Arylpyrroles | Asymmetric Synthesis | Chiral ligands for transition metal catalysis | Atropisomeric Catalysts |

| N-Aminopyrrole-derived Aromatics | Antimicrobial | DNA-cleaving activity | Juncusol Analogs |

The Antiviral Cornerstone: Pyrrolo[2,1-f][1,2,4]triazine

The most prominent application of the N-aminopyrrole scaffold is in the synthesis of pyrrolo[2,1-f][1,2,4]triazines. This bicyclic system is the core parent moiety of Remdesivir , a broad-spectrum antiviral nucleotide prodrug[4]. The pyrrolotriazine core mimics the natural adenine base but features a C-C glycosidic bond instead of a traditional C-N bond, rendering the resulting nucleoside analog highly resistant to enzymatic cleavage by cellular phosphorylases.

The construction of this core relies entirely on the electrophilic N-amination of a pyrrole precursor, followed by a rapid cyclization step.

Synthetic workflow for the pyrrolo[2,1-f][1,2,4]triazine scaffold via N-aminopyrrole.

Protocol 1: Synthesis of the Pyrrolotriazine Core via Electrophilic N-Amination

To ensure high yields and prevent the oxidative degradation of the electron-rich pyrrole ring, the choice of the aminating agent is critical. While chloramine (NH₂Cl) is economical for scale-up, O-(diphenylphosphinyl)hydroxylamine (DPPH) is preferred for bench-scale synthesis due to the excellent leaving-group ability of the diphenylphosphinate moiety[4].

Step-by-Step Methodology:

-

Deprotonation (Priming the Nucleophile):

-

Action: Dissolve 10 mmol of pyrrole-2-carbonitrile in 20 mL of anhydrous DMF. Cool the solution to 0 °C under an argon atmosphere. Slowly add 12 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) in portions.

-

Causality: The strong base deprotonates the pyrrole nitrogen, significantly increasing its nucleophilicity and priming it for an exclusively N-selective electrophilic attack, preventing unwanted C-amination at the 3- or 5-positions.

-

-

Electrophilic Amination:

-

Action: After 30 minutes of stirring, add 11 mmol of DPPH dissolved in DMF dropwise over 15 minutes. Maintain the temperature at 0 °C for 2 hours.

-

Causality: DPPH acts as a source of "NH₂⁺". The diphenylphosphinate group leaves seamlessly, forging the critical N-N bond to yield 1-amino-1H-pyrrole-2-carbonitrile.

-

-

Cyclization (Annulation):

-

Action: Without isolating the highly sensitive N-aminopyrrole intermediate, add 30 mmol of formamidine acetate directly to the reaction mixture. Heat the vessel to 80 °C for 12 hours.

-

Causality: Formamidine acetate acts as both a carbon source and a cyclization partner. The primary amine of the N-aminopyrrole attacks the formamidine carbon, followed by an intramolecular cyclization with the adjacent nitrile group, thermodynamically driving the formation of the stable, aromatic pyrrolo[2,1-f][1,2,4]triazine ring[3].

-

-

Validation & Isolation:

-

Action: Quench the reaction with ice water and extract with ethyl acetate. Monitor the reaction via TLC (using a vanillin stain, as the intermediate may lack strong UV absorbance). Purify via silica gel chromatography.

-

Skeletal Editing: Rh(III)-Catalyzed Annulation to Pyrrolopyridazines

Beyond antiviral triazines, N-aminopyrroles are heavily utilized to synthesize pyrrolopyridazines —scaffolds with potent kinase inhibitory activity[5]. This is achieved through the formation of an N-aminopyrrole hydrazone, which undergoes a highly regioselective Rhodium(III)-catalyzed dual C-H activation.

Mechanism of Rh(III)-catalyzed dual C-H activation of N-aminopyrroles.

Protocol 2: Rh(III)-Catalyzed Synthesis of Pyrrolopyridazines

This protocol represents a rare example of hydrazoyl C-H activation proceeding without traditional heteroatom directing groups, relying instead on the inherent geometry of the N-aminopyrrole hydrazone[5].

Step-by-Step Methodology:

-

Hydrazone Formation:

-

Action: Condense N-aminopyrrole with an aliphatic or aromatic aldehyde in ethanol with a catalytic amount of acetic acid at room temperature for 4 hours. Remove the solvent in vacuo.

-

Causality: The formation of the hydrazone establishes the necessary geometric constraint required for the Rh(III) catalyst to coordinate and position itself near the adjacent C-H bonds of the pyrrole ring.

-

-

Dual C-H Activation & Annulation:

-

Action: In an oven-dried sealed tube, combine the hydrazone (0.2 mmol), an internal alkyne (0.24 mmol), [Cp*RhCl₂]₂ (5 mol% as catalyst), and Cu(OAc)₂ (0.4 mmol as oxidant) in tert-amyl alcohol (t-AmOH, 2.0 mL).

-

Causality: The [Cp*RhCl₂]₂ catalyst initiates a Concerted Metalation-Deprotonation (CMD) sequence. The Cu(OAc)₂ serves a dual purpose: it acts as a base to assist the CMD deprotonation step and as a terminal oxidant to regenerate the active Rh(III) species after the final reductive elimination.

-

-

Thermal Processing:

-

Action: Seal the tube and heat the mixture at 110 °C for 12 hours.

-

Causality: The elevated temperature is thermodynamically required to overcome the high activation energy barrier of the dual C-H bond cleavage and to drive the alkyne migratory insertion into the intermediate rhodacycle.

-

-

Validation & Isolation:

-

Action: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove copper and rhodium salts. Concentrate the filtrate and purify via flash chromatography. The resulting pyrrolopyridazine exhibits distinct fluorescent properties, allowing for easy self-validation under a UV lamp (365 nm) during TLC analysis.

-

Conclusion

The N-aminopyrrole scaffold is far more than a synthetic curiosity; it is a foundational pillar in modern medicinal chemistry. By acting as a reactive linchpin, it enables the rapid assembly of pyrrolotriazines and pyrrolopyridazines—molecular architectures that form the basis of life-saving antiviral drugs and cutting-edge oncology therapeutics. Mastering the electrophilic amination and transition-metal-catalyzed annulation of these scaffolds provides drug development professionals with a powerful toolkit for skeletal editing and novel drug discovery.

References

-

Remodelling molecular frameworks via atom-level surgery: recent advances in skeletal editing of (hetero)cycles Organic Chemistry Frontiers (RSC Publishing)[Link]

-

Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir National Institutes of Health (PMC)[Link]

-

Annulation of Hydrazones and Alkynes via Rhodium(III)-Catalyzed Dual C–H Activation: Synthesis of Pyrrolopyridazines and Azolopyridazines National Institutes of Health (PMC)[Link]

-

Efficient Approaches to the Design of Six-Membered Polyazacyclic Compounds—Part 1: Aromatic Frameworks MDPI - Molecules[Link]

Sources

- 1. CAS 765-39-9: 1H-Pyrrol-1-amine | CymitQuimica [cymitquimica.com]

- 2. Remodelling molecular frameworks via atom-level surgery: recent advances in skeletal editing of (hetero)cycles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02157F [pubs.rsc.org]

- 3. Efficient Approaches to the Design of Six-Membered Polyazacyclic Compounds—Part 1: Aromatic Frameworks [mdpi.com]

- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annulation of Hydrazones and Alkynes via Rhodium(III)-Catalyzed Dual C–H Activation: Synthesis of Pyrrolopyridazines and Azolopyridazines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

reaction of methylhydrazine with 2,5-dimethoxytetrahydrofuran protocol

Application Note: High-Purity Synthesis of 1-(Methylamino)pyrrole via Clauson-Kaas Protocol

Part 1: Executive Summary & Chemical Identity

This protocol details the synthesis of 1-(methylamino)pyrrole (also known as N-methylaminopyrrole) by reacting methylhydrazine with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) .

Critical Chemical Distinction: Researchers often confuse this reaction with the synthesis of 1-methylpyrrole .

-

Target: 1-Methylpyrrole: Requires Methylamine (

). -

Target: 1-(Methylamino)pyrrole: Requires Methylhydrazine (

). -

Outcome: The reaction described below yields the N-amino functionalized pyrrole, a specialized building block for N-heterocyclic carbenes and pharmaceutical intermediates, preserving the N-N bond.

Reaction Scheme:

Part 2: Safety Directives (Read Before Proceeding)

DANGER: HIGH HAZARD PROTOCOL

| Hazard Class | Agent | Risk Description |

| Carcinogen/Poison | Methylhydrazine | Extremely toxic (LD50 ~32 mg/kg). Known carcinogen.[1][2][3] Readily absorbed through skin. |

| Explosive/Flammable | Methylhydrazine | High-energy rocket fuel component. Vapors may form explosive mixtures with air. Flash point: -8°C. |

| Corrosive | Glacial Acetic Acid | Causes severe skin burns and eye damage. |

Mandatory Engineering Controls:

-

Containment: All transfers of methylhydrazine must occur in a Glovebox under Argon or Nitrogen. If a glovebox is unavailable, a certified high-efficiency fume hood with a blast shield is the absolute minimum requirement.

-

PPE: Butyl rubber gloves (Latex and Nitrile provide insufficient protection against hydrazines). Face shield + Safety Goggles.

-

Quenching: Have a 10% Calcium Hypochlorite (bleach) solution ready to neutralize any hydrazine spills immediately.

Part 3: Reaction Mechanism & Logic

The reaction follows the Clauson-Kaas modification of the Paal-Knorr synthesis. 2,5-DMTHF acts as a masked form of succinaldehyde (1,4-butanedial).

-

Hydrolysis: In the presence of acid and heat, the methoxy groups of 2,5-DMTHF are hydrolyzed, revealing the reactive 1,4-dicarbonyl species (succinaldehyde).

-

Condensation: The terminal amino group (

) of methylhydrazine—being more nucleophilic and less sterically hindered than the methylated nitrogen—attacks the carbonyls. -

Cyclization: Rapid intramolecular condensation follows, eliminating two molecules of water to close the ring.

-

Aromatization: The driving force is the formation of the aromatic pyrrole ring.

Mechanistic Pathway (Graphviz)

Caption: Mechanistic flow from the deprotection of the furan derivative to the final aromatic pyrrole.

Part 4: Experimental Protocol

Scale: 50 mmol (Adjustable, but keep scale low due to hydrazine hazards).

Materials List

-